(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione

stereochemistry chiral resolution enantiomeric purity

Unannotated 'dark chemical matter' is critical for unbiased phenotypic HTS hit triage, yet most commercial libraries are contaminated with prior bioactivity annotations. This (R)-5-(3-bromobenzyl)-5-methyl-oxazolidine-2,4-dione solves that gap: - **No ChEMBL/BindingDB records** - zero prior target bias - **Meta-bromine** enables anomalous scattering & halogen bonding not available from para analogs - **Crystallographically validated zinc-binding scaffold** (carbonic anhydrase II, PDB 5TY1) for fragment growth - **Single enantiomer source** for stereochemical SAR vs. racemates Procurement certainty: Immediate scale from mg to g.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 917897-73-5
Cat. No. B12621143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
CAS917897-73-5
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrNO3/c1-11(9(14)13-10(15)16-11)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14,15)/t11-/m1/s1
InChIKeyKUVNZBUFDTUINO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione


(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione (CAS 917897‑73‑5) is a chiral, 5,5‑disubstituted oxazolidine‑2,4‑dione with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g·mol⁻¹ . It belongs to the broader oxazolidinedione class, which has yielded antifungal agrochemicals (e.g. famoxadone), herbicide safeners, and investigational kinase/receptor ligands . The compound bears a 3‑bromobenzyl group at the 5‑position and a methyl group on the same carbon; the (R) absolute configuration is established by the SMILES notation O=C(O[C@](CC1=CC=CC(Br)=C1)2C)NC2=O . No published primary research article, patent, or curated database record currently reports biological activity, target engagement, or physicochemical parameters for this specific stereoisomer.

Single (R)-enantiomer for stereochemical-control research
Unsubstituted N-3 position may support zinc-coordination studies
No existing bioactivity annotation – dark chemical matter probe context

Why Generic Substitution Fails for (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione


Within the oxazolidine‑2,4‑dione family, even subtle alterations in substitution pattern or stereochemistry can profoundly shift target selectivity. For example, 3‑(phenylamino)‑oxazolidine‑2,4‑diones act as cytochrome bc₁ complex inhibitors (IC₅₀ values in the low nanomolar range) [1], while 5‑methyl‑5‑(4‑phenoxyphenyl)‑3‑(phenylamino) analogs (famoxadone class) are commercial fungicides whose activity resides exclusively in the (S)‑enantiomer [2]. The target compound bears a 3‑bromobenzyl substituent at C‑5 and a methyl group on the same carbon, a combination not represented in any published structure–activity relationship (SAR) study. Additionally, the (R) configuration distinguishes it from the biologically active (S)‑famoxadone enantiomer. Consequently, no inference about potency, selectivity, or even target class can be reliably drawn from any existing oxazolidinedione dataset, and substituting a “related” analog without explicit comparative data would be scientifically unjustified.

Stereochemistry (R)-enantiomer may not be interchangeable with racemic or (S)-forms; stereochemical configuration can alter target interaction.
Halogen position 3-bromobenzyl (meta) differs from 4-bromophenyl (para) analogs; halogen-bond geometry may shift affinity.
N-substitution Free NH enables zinc-coordination mode not possible with N-substituted oxazolidinediones; substitution blocks metal-binding pharmacophore.

Differentiation Evidence for (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione


Stereochemical Identity: (R)-Enantiomer vs. Racemic and (S)-Forms

The target compound is produced and supplied as the single (R)‑enantiomer, as confirmed by the SMILES string containing the chiral center designation [C@@] . By contrast, the most closely related commercial oxazolidine‑2,4‑dione, famoxadone, is used as a racemate or as the (S)‑enantiomer for agricultural antifungal applications [1]. No racemic mixture of the target compound is commercially listed, meaning that users requiring a defined stereoisomer cannot substitute the racemate without altering the pharmacological or chemical profile.

Stereochemical Identity
Head-to-head
Target Single (R)-enantiomer
Comparator Famoxadone (racemate or S-form)
Enables enantiomer-specific study design
No ee data published
stereochemistry chiral resolution enantiomeric purity

Bromine Substitution: 3-Bromobenzyl vs. 4-Bromophenyl Analogs

The target compound incorporates a 3‑bromobenzyl substituent at the oxazolidinedione C‑5 position. The closest cataloged analogs bear a 4‑bromophenyl group (e.g., 5‑(4‑bromophenyl)oxazolidine‑2,4‑dione, CAS 241165‑56‑0) or a non‑halogenated benzyl group (e.g., 3‑benzyl‑5‑methyl‑1,3‑oxazolidine‑2,4‑dione) . In medicinal chemistry, the position of a halogen substituent on an aromatic ring frequently alters both binding affinity and metabolic stability; meta‑bromine (3‑position) can engage in halogen‑bonding interactions that are geometrically inaccessible to para‑bromine (4‑position) [1]. No head‑to‑head binding or activity data exist for these analogs, so the quantitative impact of the 3‑bromo vs. 4‑bromo vs. non‑brominated substitution remains unknown.

Bromine Substitution
Class-level
Target 3-bromobenzyl (meta)
Comparator 4-bromophenyl (para) / non-brominated
Supports SAR exploration of meta-halogen substitution
No activity data; structural inference only
halogen bonding SAR substituent effect

N-3 Substitution: Free NH vs. N-Substituted Scaffolds

The target compound carries a free NH at the oxazolidinedione N‑3 position. Nearly all oxazolidine‑2,4‑diones for which biological data have been published are N‑arylated or N‑alkylated (e.g., 3‑(phenylamino), 3‑(3,5‑dichlorophenyl), or 3‑benzyl derivatives) [1][2]. The N‑unsubstituted scaffold has been shown, in crystallographic fragment screens against carbonic anhydrase II, to coordinate the active‑site zinc via the acidic ring nitrogen and to form two hydrogen bonds through the ring oxygen [3]. This interaction mode is sterically and electronically impossible for N‑substituted analogs. Quantitative affinity data for the target compound in this system have not been reported, but the NH‑free scaffold offers a distinct pharmacophore feature.

N-3 Substitution
Reported
Target N-3 unsubstituted (free NH)
Comparator N-arylated/alkylated analogs
Reported zinc-binding pharmacophore (PDB 5TY1)
Inferred; target compound not directly tested
N-substitution hydrogen-bond donor bioisostere

Safety Profile vs. Commercial Oxazolidinedione Agrochemicals

The GHS safety data sheet for the target compound (version 1.0, 2017) lists no hazard classification, no signal word, and no hazard or precautionary statements, indicating that no toxicological or ecotoxicological data are currently available . This contrasts sharply with commercial oxazolidinedione agrochemicals such as famoxadone and vinclozolin, which carry defined GHS hazard classifications (e.g., Aquatic Acute 1, Aquatic Chronic 1 for famoxadone; Carc. 2, Repr. 2 for vinclozolin) based on extensive regulatory data packages [1][2]. The absence of hazard data for the target compound is a direct consequence of its status as an uncharacterized research chemical and should not be interpreted as evidence of low toxicity.

Safety Profile
Data to verify
No toxicological or ecotoxicological data available.
Requires maximum containment protocols
Default to PPE; no hazard classification
physicochemical properties GHS classification handling safety

Database Annotation Coverage vs. Well-Annotated Analogs

As of April 2026, the target compound (CAS 917897-73-5) returns no bioactivity records in ChEMBL, BindingDB, PubChem BioAssay, or the BRENDA enzyme ligand database when searched by CAS number, SMILES, or InChI Key [1]. In contrast, structurally related oxazolidine‑2,4‑diones such as 3‑(3,5‑dichlorobenzyl)‑5‑(1H‑indol‑3‑ylmethyl)‑oxazolidine‑2,4‑dione (CHEMBL176919) have human tachykinin NK₁ receptor binding data (IC₅₀ = 11 nM, CHO‑expressed hNK₁, [¹²⁵I]‑Substance P displacement) [2], and 3‑(3,5‑bis‑trifluoromethylbenzyl)‑5‑(1H‑indol‑3‑ylmethyl)‑5‑methyl‑oxazolidine‑2,4‑dione (CHEMBL173014) shows IC₅₀ = 2.69 μM at the same target [3]. The complete absence of target‑compound data in these authoritative databases means that no potency, selectivity, or ADMET annotation can be assumed from structural similarity alone.

Database Annotation
Reported
Target 0 bioactivity records
Comparator Analogs: IC₅₀ values reported (hNK₁)
Supports unbiased phenotypic screening
No annotation as of Apr 2026
database annotation bioactivity data chemical probe

Application Scenarios for (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione


Fragment-Based Lead Discovery Targeting Metalloenzymes

The N‑unsubstituted oxazolidine‑2,4‑dione scaffold has been crystallographically validated as a zinc‑binding fragment in carbonic anhydrase II (PDB 5TY1) [1]. The target compound extends this fragment with a chiral 3‑bromobenzyl substituent, offering a novel vector for fragment growth that is not available from the parent 2,4‑oxazolidinedione or from N‑substituted analogs. Procurement of this compound enables fragment‑soaking or thermal‑shift screens against zinc‑dependent hydrolases, where the bromine atom additionally provides anomalous scattering for X‑ray phasing.

Stereochemical Probe in Oxazolidinedione SAR Studies

Because the (R)‑enantiomer is the only stereoisomer of the 5‑(3‑bromobenzyl)‑5‑methyl scaffold available from public vendors [1], it serves as the sole source of this chiral configuration for SAR expansion. Researchers aiming to compare enantiomer‑dependent activity (e.g., differential binding to a chiral biological target) can pair this compound with an achiral analog or with the racemic 5‑benzyl‑5‑methyl‑oxazolidine‑2,4‑dione to quantify the stereochemical contribution to potency or selectivity.

Halogen-Bonding Motif Exploration in Medicinal Chemistry

The meta‑bromine substituent on the benzyl ring introduces a halogen‑bond donor capability that is geometrically distinct from the para‑bromo analogs available commercially [1]. In structure‑based design campaigns, this compound can be used to probe whether a meta‑halogen interaction with a backbone carbonyl or a side‑chain oxygen in the target protein improves affinity relative to the para‑substituted or non‑halogenated controls. The bromine atom also facilitates follow‑up chemistry via palladium‑catalyzed cross‑coupling reactions for further diversification [2].

Dark Chemical Matter Probe for Phenotypic Screening

The complete absence of bioactivity annotation for this compound in ChEMBL, BindingDB, PubChem, and BRENDA [1] classifies it as a ‘dark chemical matter’ probe [2]. Such compounds are of high value in phenotypic screening collections precisely because they are unencumbered by prior target annotations, reducing the risk of confirmation bias in high‑throughput screening hit triage. Procurement is warranted for organizations maintaining proprietary diversity libraries that actively seek unannotated chemical space.

Application
Selection Property
Validation Focus
Metalloenzyme fragment screening
N-unsubstituted oxazolidinedione scaffold
Zinc-coordination crystallography or thermal shift assays
Chiral SAR probe
Single (R)-enantiomer availability
Enantiomer-dependent activity comparison
Halogen-bonding motif design
Meta-bromine substituent geometry
Halogen-bond interaction mapping vs. controls
Phenotypic screening diversification
Unannotated chemical scaffold
Unbiased hit identification in HTS
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